
5-bromo-2-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, also known as BOC-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. BOC-3 is a benzamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed several compounds related to 5-bromo-2-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide, focusing on their synthesis and structural characterization. These studies often aim to create novel non-peptide CCR5 antagonists, contributing to the field of therapeutic research, particularly in targeting HIV entry into cells. The synthesis involves complex chemical reactions, including elimination, reduction, and bromization, with characterization done via NMR, MS, and IR spectroscopy to confirm the structures of the products (Cheng De-ju, 2014, 2015; H. Bi, 2014, 2015) Synthesis and Characterization of N-allyl-4-piperidyl Benzamide Derivatives; Synthesis and structural characterization of N-Piperidine benzamides CCR5 antagonists.
Biological Activity
The biological activity of these synthesized compounds is a critical area of investigation. Some compounds have been tested for their bioactivity, revealing potential applications in medicine. For instance, certain derivatives exhibit activity as CCR5 antagonists, suggesting their use in treating diseases such as HIV/AIDS. The precise biological activities and potential therapeutic benefits of these compounds are determined through biochemical assays and activity tests (H. Bi, 2015) Synthesis and haracterization of non-peptide small molecular antagonist benzamide derivatives.
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes and receptors in the body .
Mode of Action
It’s known that such compounds can interact with their targets through various mechanisms, such as inhibition or activation .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds have been known to have various adme properties that can impact their bioavailability .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-9-12(19)5-7-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBGFFPFYAEGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

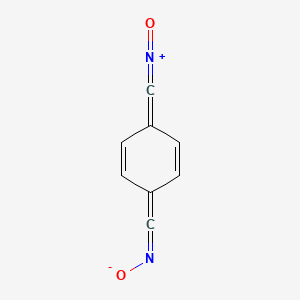
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2798768.png)
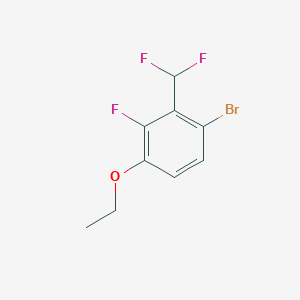
![(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2798770.png)


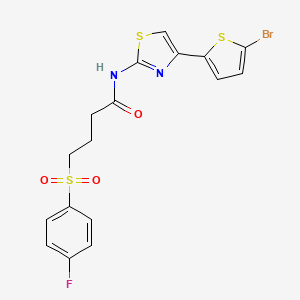
![5-Chloro-2-(methylsulfanyl)-4-{4-[3-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}pyrimidine](/img/structure/B2798779.png)
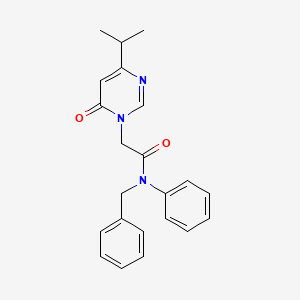
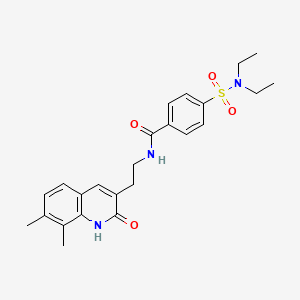
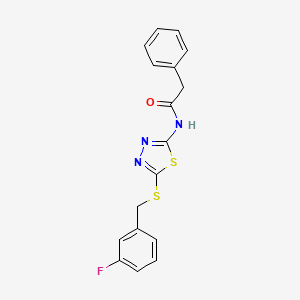
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)
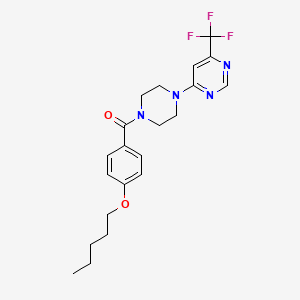
-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)